molecular formula C21H19NO5 B3017048 2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226438-33-0

2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B3017048
CAS No.: 1226438-33-0
M. Wt: 365.385
InChI Key: SDNHNRMVRHHVTD-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxo-1,2-dihydroisoquinoline carboxylate family, characterized by a bicyclic isoquinoline core substituted with a 4-ethylphenyl group at position 2 and a 2-methoxy-2-oxoethyl ester at position 2.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-3-14-8-10-15(11-9-14)22-12-18(21(25)27-13-19(23)26-2)16-6-4-5-7-17(16)20(22)24/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNHNRMVRHHVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS No. 1226438-33-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

The molecular formula of this compound is C21H19NO5C_{21}H_{19}NO_5 with a molecular weight of approximately 365.4 g/mol. The structure features an isoquinoline backbone, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H19NO5
Molecular Weight365.4 g/mol
CAS Number1226438-33-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify the isoquinoline core to introduce various functional groups. These modifications can significantly impact the biological activity of the resulting compounds.

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline structures exhibit significant anticancer activity. For example, a related study synthesized a series of 2-oxo-1,2-dihydroquinoline derivatives and evaluated their effects on esophageal squamous cell carcinoma (ESCC). Some analogs demonstrated IC50 values around 10 µM, indicating promising anticancer potential through mechanisms involving autophagy modulation .

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds suggests that modifications to the aryl substituents and the introduction of different functional groups can enhance or diminish biological activity. For instance, variations in the ethyl group or substituents on the phenyl ring can lead to significant changes in potency against cancer cell lines .

Case Studies

  • Study on Anticancer Activity : A comprehensive evaluation of various isoquinoline derivatives revealed that specific structural modifications could lead to enhanced antiproliferative effects against cancer cells. In one study, compounds were tested across multiple ESCC cell lines, with some showing promising activity and suggesting further development for therapeutic applications .
  • Mechanistic Insights : The mechanism underlying the anticancer effects was explored through autophagy modulation pathways. Compounds with higher efficacy were found to induce autophagic cell death in cancer cells, highlighting a potential therapeutic strategy for targeting resistant cancer phenotypes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. Specifically, compounds similar to 2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate have shown potential in inhibiting cancer cell proliferation. Studies suggest that the incorporation of methoxy and oxoethyl groups enhances the bioactivity of isoquinoline derivatives against various cancer types, including breast and prostate cancers .

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes involved in tumor growth and metastasis. For instance, isoquinoline derivatives can interfere with the signaling pathways that regulate cell cycle progression and apoptosis in cancer cells . This makes them promising candidates for further development as anticancer agents.

Organic Synthesis

Building Block in Synthesis
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry. Researchers have utilized it to synthesize novel isoquinoline derivatives with enhanced pharmacological properties .

Reactions and Transformations
The compound can undergo several chemical reactions, including:

  • Esterification : Reacting with alcohols to form esters.
  • Nucleophilic Substitution : Modifying the aromatic ring through electrophilic aromatic substitution reactions.
    These transformations are crucial for developing new drugs and therapeutic agents .

Material Science

Polymer Chemistry
Recent studies have explored the use of isoquinoline derivatives in polymer synthesis. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure contributes to improved performance in applications such as coatings and adhesives .

Case Studies

Study Findings Application Area
Study on Anticancer Activity (2023)Demonstrated significant inhibition of breast cancer cell lines using isoquinoline derivativesMedicinal Chemistry
Synthesis of Novel Isoquinolines (2024)Developed new synthetic routes using 2-Methoxy-2-oxoethyl derivativesOrganic Synthesis
Polymer Enhancement Study (2023)Improved thermal stability of polymers incorporating isoquinoline structuresMaterial Science

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the molecular formulas, weights, substituents, and purity of the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Purity CAS Number Reference
Target Compound : 2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate C₁₉H₁₇NO₆ 355.34 2-(4-ethylphenyl), 4-(2-methoxy-2-oxoethyl ester) N/A Not provided
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₇H₁₃NO₄ 295.30 2-(4-methoxyphenyl), 4-carboxylic acid 95% 133096-36-3
Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate C₂₂H₁₉N₂O₄ 375.40 2-(indol-3-yl ethyl), 4-methyl ester N/A 71511-24-5
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (ethyl ester derivative) C₁₉H₁₇NO₄ 323.35 2-(4-methoxyphenyl), 4-ethyl ester 95% 1352542-61-0

Key Observations :

  • Ester vs. Carboxylic Acid : The 2-methoxy-2-oxoethyl ester in the target compound may confer greater hydrolytic stability compared to methyl or ethyl esters, as bulkier ester groups often slow enzymatic degradation .

Pharmacological and Functional Insights

  • Antioxidant Activity: Analogs such as rubusine (a 1-oxo-1,2-dihydroisoquinoline derivative) exhibit DPPH free radical scavenging activity, suggesting that the target compound may share antioxidant properties depending on substituent effects .
  • Synthetic Utility : The presence of ester groups in similar compounds (e.g., methyl or ethyl esters) highlights their role as intermediates in synthesizing bioactive molecules or metal-organic frameworks .

Analytical and Crystallographic Tools

  • Purity Standards : Many analogs (e.g., 95% purity in and ) adhere to high purity benchmarks, implying that the target compound likely requires similar quality control for research or industrial use .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-ethylphenyl boronic acid with a pre-functionalized isoquinoline core. Key steps include:

  • Catalytic Cross-Coupling : Use Pd(OAc)₂ or PdCl₂(PPh₃)₂ with ligands like PCy₃ in DMF/2 M K₂CO₃, as demonstrated for analogous quinoline derivatives .
  • Esterification : Introduce the 2-methoxy-2-oxoethyl group via nucleophilic acyl substitution under anhydrous conditions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol or methanol) to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkages. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and carbonyl resonances (δ ~165-175 ppm in ¹³C NMR) .
  • IR Spectroscopy : Detect key functional groups (C=O at ~1700 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₁NO₆) .

Q. How can crystallographic data be obtained and initially interpreted for this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELX-2018 for structure solution (direct methods) and refinement (full-matrix least-squares) .
  • Validation : Check for R-factor convergence (<0.05) and analyze anisotropic displacement parameters using ORTEP for Windows .

Advanced Research Questions

Q. How can computational methods validate the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles. Compare with crystallographic data to assess accuracy .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic attack at the ester group) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., carbonyl oxygen) for interaction studies .

Q. How to resolve discrepancies in crystallographic data during structure refinement?

  • Methodological Answer :

  • Data Contradiction Analysis : Use Mercury CSD’s packing similarity tool to compare intermolecular interactions with analogous structures (e.g., 4-(4-methoxyphenyl)-2-oxo derivatives) .
  • Twinning Detection : Employ SHELXL’s TWIN/BASF commands to model twinned crystals if R-factors remain high despite iterative refinement .
  • Validation Metrics : Cross-check using checkCIF/PLATON to identify outliers in bond distances or angles .

Q. What strategies optimize reaction conditions to improve synthetic yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperature (80–120°C) in a factorial design to identify optimal conditions .
  • Kinetic Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction time accordingly.
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch to flow chemistry for better control .

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